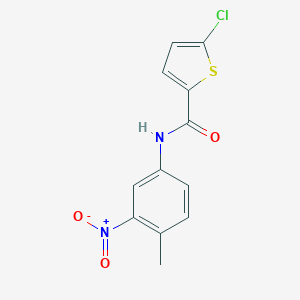
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group at the 2-position The carboxamide group is further substituted with a 4-methyl-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-methyl-3-nitroaniline, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-(4-methylphenyl)thiophene-2-carboxamide: Lacks the nitro group, which may affect its biological activity.
5-chloro-N-(3-nitrophenyl)thiophene-2-carboxamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can significantly impact its chemical and biological properties. The combination of these substituents may enhance its potential as a drug candidate or functional material.
Propriétés
Formule moléculaire |
C12H9ClN2O3S |
|---|---|
Poids moléculaire |
296.73g/mol |
Nom IUPAC |
5-chloro-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O3S/c1-7-2-3-8(6-9(7)15(17)18)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16) |
Clé InChI |
NSWAGWLFHXVKFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















